molecular formula C6H10O2 B1375064 cis-3-Oxabicyclo[3.1.0]hexane-6-methanol CAS No. 135577-15-0

cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

Cat. No. B1375064
CAS RN: 135577-15-0
M. Wt: 114.14 g/mol
InChI Key: FUSRDACVJSHHNA-GOHHTPAQSA-N
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Description

“Cis-3-Oxabicyclo[3.1.0]hexane-6-methanol” is a chemical compound with the molecular formula C6H10O2 . Its IUPAC name is [(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol.

Scientific Research Applications

Enantioselective Rearrangement in Synthesis

A significant application of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol is in the synthesis of enantiomeric compounds. For instance, it was used in the highly enantioselective rearrangement to produce cis-4-(hydroxymethyl)cyclopent-2-ene-1-ols, a critical step in the synthesis of carbocyclic nucleosides (Hodgson, Witherington, & Moloney, 1994). This method leverages the internal alkoxide effect for achieving high enantioselectivity.

Synthesis of Carbocyclic Nucleosides

Another research application is in the regio- and stereo-specific synthesis of carbocyclic nucleosides. A method was developed to synthesize cis-(±)-3-acetoxy-5-(acetoxymethyl)cyclopentene, a precursor for the synthesis of carbovir, a carbocyclic nucleoside. This process involves a highly enantioselective rearrangement of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol (Hodgson, Witherington, & Moloney, 1994).

Application in Gametocide Synthesis

This compound has also been explored in the synthesis of gametocides for cereals. Specifically, it was used in the synthesis of 3-azabicyclo[3.1.0]-hexane-2-garboxylig acids, which are potent male gametocides for crops like wheat and barley (Day et al., 1983).

Transformation into Tetrahydrofuran Derivatives

It serves as a starting product for the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which can be converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This transformation is crucial in drug design, offering a pathway to synthesize novel compounds (Mollet, D’hooghe, & Kimpe, 2012).

Photochemical Applications

This compound has been studied in photochemistry, particularly in the formation of intermediates and products through photo-induced reactions. This includes the study of arylcyclopropane photochemistry, where cis-3-Oxabicyclo[3.1.0]hexane-6-methanol plays a role in the formation of ketens and esters (Noort & Cerfontain, 1979).

properties

IUPAC Name

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-1-4-5-2-8-3-6(4)5/h4-7H,1-3H2/t4?,5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSRDACVJSHHNA-GOHHTPAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CO)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CO)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

CAS RN

135577-15-0
Record name Trans-3-oxabicyclo[3.1.0]hexan-6-yl]methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-Oxabicyclo[3.1.0]hexane-6-methanol
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cis-3-Oxabicyclo[3.1.0]hexane-6-methanol
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cis-3-Oxabicyclo[3.1.0]hexane-6-methanol
Reactant of Route 5
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cis-3-Oxabicyclo[3.1.0]hexane-6-methanol
Reactant of Route 6
cis-3-Oxabicyclo[3.1.0]hexane-6-methanol

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